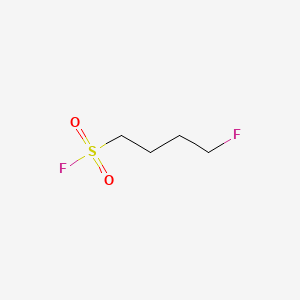

4-Fluorobutanesulphonyl fluoride

Description

Properties

CAS No. |

660-14-0 |

|---|---|

Molecular Formula |

C4H8F2O2S |

Molecular Weight |

158.17 g/mol |

IUPAC Name |

4-fluorobutane-1-sulfonyl fluoride |

InChI |

InChI=1S/C4H8F2O2S/c5-3-1-2-4-9(6,7)8/h1-4H2 |

InChI Key |

PXNUJGUIDKQODS-UHFFFAOYSA-N |

Canonical SMILES |

C(CCS(=O)(=O)F)CF |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluorobutane-1-sulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of 4-fluorobutane-1-sulfonic acid with thionyl fluoride. This reaction typically occurs under mild conditions and yields high purity products . Another method involves the use of sulfuryl fluoride gas (SO2F2) as a fluorosulfonylating agent .

Industrial Production Methods

In industrial settings, the production of 4-fluorobutane-1-sulfonyl fluoride often involves the electrochemical fluorination of sulfolane. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl fluoride group undergoes nucleophilic substitution with diverse nucleophiles, forming stable S(VI) bonds. Reaction rates depend on the nucleophile’s strength, solvent polarity, and electronic effects of substituents.

Key Substrates and Conditions

Mechanistic Insights

-

Amine Substitution : The fluoride leaving group is displaced by amines, forming sulfonamides. Electron-withdrawing substituents on the nucleophile enhance reactivity (e.g., 3-aminophenyl derivatives show 84% conversion vs. 4-aminophenyl at 0% ).

-

Phenoxide Reactions : DBU promotes deprotonation of phenols, accelerating sulfonate formation. Steric hindrance at the para position reduces yields by ~30% compared to meta .

-

Electrochemical Pathways : Thiols oxidize to disulfides, which are further fluorinated at the anode to sulfonyl fluorides (Figure 3A, ).

Radical-Mediated Reactions

Under photoredox conditions, 4-FBSF participates in radical cascades, enabling C–S bond formation.

Radical Addition to Alkenes/Alkynes

| Substrate | Product | Catalyst | Yield | Source |

|---|---|---|---|---|

| Styrene | Vinyl sulfonyl fluoride | Ru(bpy)₃²⁺ | 64% | |

| Alkynes | β-Keto sulfonyl fluoride | Ir(ppy)₃ | 72% | |

| Cyclopropane | Ring-expanded sulfone | DBU, blue LED | 58% |

Mechanism

-

Radical Generation : Photoexcited Ru(II)* reduces 4-FBSF, generating a sulfonyl radical (RSO₂- ).

-

Alkene Addition : The radical adds to alkenes, forming a benzylic radical intermediate.

-

Oxidation/Deprotonation : Ru(III) oxidizes the intermediate to a carbocation, which eliminates H⁺ to yield vinyl sulfones (Figure 6D, ).

Bioconjugation Examples

Key Findings

-

Aqueous Stability : 4-FBSF hydrolyzes slowly (t₁/₂ = 4–5 h at pH 7.4), enabling efficient labeling before side reactions dominate .

-

Orthogonality : Competing nucleophiles (e.g., tert-butanol vs. phenol) show pathway selectivity: phenol favors nucleophilic substitution, while alcohols favor radical pathways .

Hydrolysis and Stability

4-FBSF hydrolyzes to sulfonic acid in aqueous media, with kinetics modulated by pH and substituents.

Hydrolysis Rates

| Condition | Half-Life (t₁/₂) | Byproduct | Source |

|---|---|---|---|

| pH 7.4, 25°C | 4.2 h | Butanesulfonic acid | |

| pH 10, 25°C | 0.8 h | Butanesulfonic acid | |

| 1 M HCl, 25°C | <5 min | Sulfonic acid |

Stabilization Strategies

Scientific Research Applications

4-Fluorobutane-1-sulfonyl fluoride has a wide range of applications in scientific research:

Organic Synthesis: It is used as an electrophilic reagent in palladium-catalyzed cross-coupling reactions.

Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules.

Materials Science: It is used in the development of functionalized materials through sulfur (VI) fluoride exchange (SuFEx) click chemistry.

Chemical Biology: It is employed in the modification of biomolecules and the development of protein inhibitors.

Mechanism of Action

The mechanism of action of 4-fluorobutane-1-sulfonyl fluoride involves its reactivity as an electrophile. The sulfonyl fluoride group is highly reactive towards nucleophiles, allowing it to form stable sulfur (VI) linkages. This reactivity is exploited in various chemical reactions, including SuFEx click chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-fluorobutanesulphonyl fluoride with structurally related sulfonyl halides, focusing on molecular features, reactivity, and applications.

Structural and Functional Group Differences

Key Observations:

- Backbone Flexibility: The aliphatic chain in 4-fluorobutanesulphonyl fluoride enhances conformational flexibility compared to rigid aromatic systems in 4-fluorobenzenesulfonyl chloride . This impacts interactions with biological targets and solubility in nonpolar solvents.

- Functional Group Reactivity : Sulfonyl fluorides (e.g., 4-fluorobutanesulphonyl fluoride) are less reactive toward nucleophiles than sulfonyl chlorides (e.g., and compounds) but exhibit superior stability in aqueous environments .

- Electronic Effects : Para-fluorine substituents on aromatic backbones ( and ) induce electron-withdrawing effects, activating the sulfonyl group for electrophilic reactions. In aliphatic systems, fluorine’s inductive effect may reduce nucleophilic attack susceptibility.

Physicochemical Properties

Notes:

- Aliphatic sulfonyl fluorides generally exhibit lower melting points and higher volatility than aromatic analogs.

- The methylene spacer in (4-fluoro-phenyl)-methanesulfonyl chloride () increases lipophilicity compared to benzenesulfonyl derivatives, enhancing membrane permeability in bioactive molecules .

Biological Activity

4-Fluorobutanesulphonyl fluoride (FBF) is a sulfonyl fluoride compound that has garnered attention in chemical biology due to its unique reactivity and potential applications in various biological contexts. This article provides a comprehensive overview of the biological activity of FBF, including its mechanisms of action, interactions with biological molecules, and potential therapeutic applications.

Chemical Structure and Properties

FBF is characterized by the presence of a fluorine atom attached to the butanesulfonyl group, which enhances its electrophilic nature. This property allows FBF to participate in nucleophilic substitution reactions, making it a valuable tool for probing biological systems.

FBF primarily acts through the formation of covalent bonds with nucleophilic residues in proteins. The reactivity of FBF with amino acids such as lysine and tyrosine has been documented, leading to the modification of these residues and subsequent alterations in protein function.

Table 1: Reactivity of 4-Fluorobutanesulphonyl Fluoride with Amino Acids

| Amino Acid | Reaction Type | Modification Observed |

|---|---|---|

| Lysine | Nucleophilic Substitution | Covalent bond formation |

| Tyrosine | Nucleophilic Substitution | Covalent bond formation |

| Cysteine | Nucleophilic Substitution | Potential for disulfide bridge |

Biological Activity

Research has indicated that FBF can influence various biological processes:

- Protein Labeling : FBF has been utilized as a labeling agent for proteins, allowing researchers to track protein interactions and dynamics within cells. Studies have shown that FBF can label proteins with high specificity, particularly targeting tyrosine residues .

- Enzyme Inhibition : FBF exhibits inhibitory effects on certain enzymes, particularly those that depend on nucleophilic attack for their catalytic activity. For instance, studies have demonstrated that FBF can effectively inhibit serine proteases by modifying the active site serine residue .

- Cellular Effects : The application of FBF in cellular models has revealed its potential cytotoxic effects at higher concentrations, likely due to indiscriminate modification of cellular proteins. This highlights the need for careful dosage control when utilizing FBF in experimental settings .

Case Studies

Several studies have documented the biological activity of FBF:

- Study on Protein Interaction : A study published in Nature explored the use of FBF in identifying protein-protein interactions in live cells. The researchers reported successful labeling of target proteins, which facilitated the mapping of interaction networks within cellular environments .

- Enzyme Activity Modulation : In another study, researchers investigated the effects of FBF on a specific serine protease involved in inflammation. The results showed that FBF effectively inhibited enzyme activity, suggesting its potential as an anti-inflammatory agent .

- Toxicological Assessment : A toxicological assessment highlighted the risks associated with high concentrations of FBF exposure. The study found that prolonged exposure could lead to significant cellular damage and apoptosis, emphasizing the importance of understanding dosage-dependent effects .

Q & A

Q. Basic Research Focus

- NMR spectroscopy : NMR identifies fluorine environments, while and NMR confirm backbone structure.

- Mass spectrometry (HRMS) : Validates molecular ion peaks and isotopic patterns.

- Infrared spectroscopy (IR) : Detects S=O stretching (~1350–1200 cm) and C-F vibrations (~1100 cm).

- Elemental analysis : Ensures stoichiometric consistency of C, H, N, and S .

How can researchers resolve contradictions in reactivity data when using 4-Fluorobutanesulphonyl fluoride in different solvent systems?

Advanced Research Focus

Contradictions often arise from solvent polarity and hydrogen-bonding effects. For example:

- Polar aprotic solvents (DMF, DMSO) : Enhance nucleophilicity but may promote hydrolysis.

- Non-polar solvents (toluene) : Reduce side reactions but slow kinetics.

Systematic studies using kinetic profiling and solvent parameter databases (e.g., Kamlet-Taft) can identify optimal conditions. Cross-validation with computational solvation models (COSMO-RS) is recommended .

What safety protocols are critical when handling 4-Fluorobutanesulphonyl fluoride in laboratory settings?

Q. Basic Research Focus

- Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HF).

- Waste disposal : Neutralize residual fluoride with calcium hydroxide before disposal.

- Emergency protocols : Immediate rinsing with water for skin/eye contact and calcium gluconate gel for HF exposure .

How can computational methods predict the interaction mechanisms between 4-Fluorobutanesulphonyl fluoride and serine proteases?

Q. Advanced Research Focus

- Molecular docking (AutoDock Vina) : Models binding affinities and identifies key residues (e.g., catalytic serine).

- Molecular dynamics (MD) simulations : Assess stability of enzyme-inhibitor complexes over time.

- QM/MM hybrid methods : Evaluate covalent bond formation between the sulfonyl fluoride and active-site nucleophiles. Experimental validation via X-ray crystallography or kinetic assays is essential .

What methodologies address low yields in multi-step syntheses involving 4-Fluorobutanesulphonyl fluoride intermediates?

Q. Advanced Research Focus

- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups).

- Flow chemistry : Improves heat/mass transfer and reduces intermediate degradation.

- In-situ monitoring : ReactIR or PAT (Process Analytical Technology) optimizes reaction parameters in real time.

Yield discrepancies should be analyzed via DOE (Design of Experiments) to isolate critical variables .

How does fluorination impact the thermal stability and hydrophobicity of sulfonyl fluoride-based materials?

Basic Research Focus

Fluorination increases thermal stability by strengthening C-F bonds (high bond dissociation energy) and enhances hydrophobicity due to fluorine's electronegativity. TGA (thermogravimetric analysis) and contact angle measurements quantify these effects. Comparative studies with non-fluorinated analogs are necessary to isolate fluorine-specific contributions .

What strategies validate the selectivity of 4-Fluorobutanesulphonyl fluoride in enzyme inhibition assays?

Q. Advanced Research Focus

- Competitive inhibition assays : Use labeled substrates (e.g., fluorogenic peptides) to measure IC values.

- Off-target profiling : Screen against related enzymes (e.g., other hydrolases) using activity-based protein profiling (ABPP).

- Crystallography : Resolve binding modes to confirm covalent adduct formation. Contradictory data may arise from pH-dependent reactivity or allosteric effects, requiring rigorous buffer optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.